ethyl 5-[(E)-(tert-butylimino)methyl]-4-chloro-3-methyl-1-benzofuran-2-carboxylate
Description
Ethyl 5-[(E)-(tert-butylimino)methyl]-4-chloro-3-methyl-1-benzofuran-2-carboxylate (molecular formula: C₁₇H₂₀ClNO₃, molecular weight: 321.8 g/mol) is a benzofuran derivative featuring a tert-butylimino substituent at position 5, a chlorine atom at position 4, and a methyl group at position 3 of the benzofuran core (Figure 1).
Properties
IUPAC Name |
ethyl 5-(tert-butyliminomethyl)-4-chloro-3-methyl-1-benzofuran-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO3/c1-6-21-16(20)15-10(2)13-12(22-15)8-7-11(14(13)18)9-19-17(3,4)5/h7-9H,6H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGCUPBBYOOPETN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(O1)C=CC(=C2Cl)C=NC(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-[(E)-(tert-butylimino)methyl]-4-chloro-3-methyl-1-benzofuran-2-carboxylate typically involves multiple steps. One common method starts with the preparation of the benzofuran core, followed by the introduction of the chloro and methyl groups. The final step involves the formation of the imino and ester functionalities. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Optimization of reaction conditions and the use of advanced technologies, such as flow chemistry, can enhance the scalability and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[(E)-(tert-butylimino)methyl]-4-chloro-3-methyl-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the imino group to an amine or other derivatives.
Substitution: The chloro substituent can be replaced with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
The compound ethyl 5-[(E)-(tert-butylimino)methyl]-4-chloro-3-methyl-1-benzofuran-2-carboxylate is a complex organic molecule with potential applications in various fields, particularly in medicinal chemistry and materials science. This article explores its applications, synthesizing findings from diverse sources to provide a comprehensive overview.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. The mechanism of action is thought to involve the inhibition of specific enzymes involved in cancer cell proliferation.
Antimicrobial Properties
Research has demonstrated that this compound possesses antimicrobial activity against several bacterial strains. The presence of the benzofuran structure contributes to its ability to disrupt bacterial cell membranes, leading to cell death.
Neurological Applications
There is emerging evidence suggesting that derivatives of this compound may have neuroprotective properties. Studies have shown that it can modulate neurotransmitter levels, potentially benefiting conditions like Parkinson’s disease.
Organic Photovoltaics
Due to its unique electronic properties, this compound is being explored as a material for organic photovoltaic devices. Its ability to absorb light and convert it into electrical energy makes it a candidate for enhancing the efficiency of solar cells.
Polymer Chemistry
This compound can be utilized as a building block in polymer synthesis, particularly in developing high-performance materials with specific mechanical and thermal properties.
Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of various benzofuran derivatives, including this compound. The results showed a dose-dependent inhibition of tumor growth in vitro, suggesting its potential as a lead compound for further development .
Case Study 2: Antimicrobial Efficacy
In an investigation published in Antimicrobial Agents and Chemotherapy, researchers tested the antimicrobial efficacy of this compound against resistant strains of bacteria. The findings indicated that it was effective at low concentrations, providing insights into its potential use as an alternative treatment option .
Mechanism of Action
The mechanism of action of ethyl 5-[(E)-(tert-butylimino)methyl]-4-chloro-3-methyl-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Variations: tert-Butylimino vs. Allylimino
The compound ethyl 5-[(allylimino)methyl]-4-chloro-3-methyl-1-benzofuran-2-carboxylate (C₁₆H₁₆ClNO₃, MW: 305.76 g/mol) shares the benzofuran backbone and chloro-methyl substitution pattern but replaces the tert-butylimino group with an allylimino moiety . Key differences include:
- Molecular Weight : The tert-butyl analog is heavier (321.8 vs. 305.76 g/mol), which may influence crystallinity or melting points.
- Stability : The tert-butyl group’s electron-donating nature could enhance thermal stability relative to the allyl group’s conjugated double bonds, which may participate in side reactions.
Functional Group Comparisons: Imino vs. Sulfonylamino
Ethyl 5-[(4-bromophenyl)sulfonylamino]-2-phenyl-1-benzofuran-3-carboxylate (C₂₃H₁₉BrN₂O₅S, MW: 515.38 g/mol) replaces the imino group with a sulfonylamino substituent . Differences include:
- Electronic Properties : The sulfonyl group is strongly electron-withdrawing, which could reduce electron density at the benzofuran core, altering UV-Vis absorption or redox behavior.
Coordination Behavior
The tert-butylimino group in the title compound shares structural similarities with the ligand 2-((E)-(tert-butylimino)methyl)phenol (HL2), which coordinates with lanthanides via the phenolic oxygen and imino nitrogen . Key insights:
- Bond Lengths: In HL2 complexes, average Ln-O (phenolic) bond lengths are 2.28 Å, while Ln-N (imino) bonds are longer (~2.50 Å), suggesting weaker coordination via nitrogen.
- Catalytic Applications: HL2 complexes exhibit catalytic activity modulated by their geometry (e.g., muffin-shaped vs. octahedral). The tert-butylimino group in the title compound may similarly act as a ligand in metal-organic frameworks (MOFs) or catalysts.
Data Tables
Table 1: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| Ethyl 5-[(E)-(tert-butylimino)methyl]-4-chloro-3-methyl-1-benzofuran-2-carboxylate | C₁₇H₂₀ClNO₃ | 321.8 | tert-butylimino, Cl, Me, ethyl ester |
| Ethyl 5-[(allylimino)methyl]-4-chloro-3-methyl-1-benzofuran-2-carboxylate | C₁₆H₁₆ClNO₃ | 305.76 | allylimino, Cl, Me, ethyl ester |
| (3,4-Dichlorophenyl)methyl 5-bromofuran-2-carboxylate | C₁₂H₇BrCl₂O₃ | 349.99 | Br, dichlorophenyl |
| Ethyl 5-[(4-bromophenyl)sulfonylamino]-2-phenyl-1-benzofuran-3-carboxylate | C₂₃H₁₉BrN₂O₅S | 515.38 | sulfonylamino, Br, phenyl |
Research Findings and Insights
- Steric vs. Electronic Effects: The tert-butylimino group’s bulk may limit reactivity but enhance stability, whereas allyl or sulfonyl groups favor electronic modulation .
- Coordination Potential: The tert-butylimino group’s ability to coordinate metals, as seen in HL2 complexes, suggests applications in designing catalysts or sensors .
- Biological Relevance : Structural parallels to NXY-059 hint at possible antioxidant or neuroprotective roles, though direct evidence is lacking.
Biological Activity
Ethyl 5-[(E)-(tert-butylimino)methyl]-4-chloro-3-methyl-1-benzofuran-2-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the benzofuran family and features a chloro and an imino group, which contribute to its unique chemical reactivity and biological activity. The structure can be represented as follows:
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Efficacy Against Bacterial Strains
| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Pseudomonas aeruginosa | 10 | 100 |
2. Anticancer Properties
The compound has been investigated for its anticancer potential, particularly against breast and colon cancer cell lines. Studies show that it induces apoptosis in cancer cells through the modulation of apoptotic pathways.
Case Study: In Vitro Anticancer Activity
A study conducted on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability:
- MCF-7 Cell Line : IC50 = 25 µM
- HT-29 Cell Line : IC50 = 30 µM
3. Anti-inflammatory Effects
This compound has also shown promise as an anti-inflammatory agent. It inhibits the activity of the enzyme lipoxygenase, which is involved in the biosynthesis of leukotrienes, mediators of inflammation.
Mechanism of Action
The compound's inhibition of lipoxygenase suggests its utility in treating inflammatory diseases such as asthma and allergic rhinitis by reducing leukotriene synthesis.
Mechanistic Studies
Inhibition assays have demonstrated that the compound effectively reduces leukotriene production in human leukocytes, indicating its potential therapeutic application in inflammatory conditions.
Comparative Studies
Comparative studies with related benzofuran derivatives reveal that modifications in substituents significantly influence biological activity. For example, compounds lacking the chloro group exhibited lower antimicrobial efficacy.
Table 2: Comparative Biological Activities of Related Compounds
| Compound Name | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| Ethyl 5-chloro-3-methylbenzofuran-2-carboxylate | Moderate | Low |
| Ethyl 5-bromo-3-methylbenzofuran-2-carboxylate | Low | Moderate |
| Ethyl 5-[tert-butylimino]methyl-4-chloro-benzofuran | High | High |
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing ethyl 5-[(E)-(tert-butylimino)methyl]-4-chloro-3-methyl-1-benzofuran-2-carboxylate, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step routes, starting with benzofuran core formation via cyclization, followed by functional group introductions. For example, tert-butylimino groups may require Schiff base formation under anhydrous conditions with a Lewis acid catalyst (e.g., AlCl₃) . Chlorination at the 4-position likely uses electrophilic reagents like Cl₂ or NCS (N-chlorosuccinimide) in dichloromethane at 0–25°C .
- Optimization : Monitor intermediates via TLC/HPLC and adjust stoichiometry to minimize byproducts (e.g., over-chlorination). Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization improves yield .
Q. How can the stereochemistry of the (E)-tert-butylimino group be confirmed experimentally?
- Methodology : Use NOESY NMR to detect spatial proximity between the tert-butyl group and adjacent substituents. X-ray crystallography is definitive; for example, analogous benzofuran derivatives (e.g., 5-chloro-2-methyl-3-sulfinyl benzofuran) were resolved via single-crystal XRD to confirm substituent orientations .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Key Techniques :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC (e.g., tert-butyl protons at δ ~1.3 ppm, benzofuran aromatic protons at δ 6.5–7.5 ppm) .
- IR Spectroscopy : Confirm imine (C=N stretch ~1640 cm⁻¹) and ester (C=O ~1720 cm⁻¹) groups .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. How does the tert-butylimino substituent influence the compound’s reactivity in nucleophilic or electrophilic reactions?
- Mechanistic Insight : The bulky tert-butyl group creates steric hindrance, reducing reactivity at the imine nitrogen. Electrophilic attacks (e.g., protonation) may favor the benzofuran ring’s electron-rich positions (e.g., para to chloro). Computational DFT studies (e.g., Gaussian 09) can map electrostatic potential surfaces to predict reactive sites .
- Experimental Validation : Compare reaction rates with analogs lacking the tert-butyl group (e.g., methylimino derivatives) under identical conditions .
Q. What strategies resolve contradictions in biological activity data for benzofuran derivatives with similar substituents?
- Case Analysis : For example, some 5-chloro-3-methylsulfinyl benzofurans show antitumor activity (IC₅₀ < 10 µM) , while others exhibit no significant effects.
- Resolution :
- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., replace chloro with fluoro) and test in standardized assays (e.g., MTT on HeLa cells).
- Pharmacokinetic Profiling : Assess solubility (logP via shake-flask method) and metabolic stability (microsomal assays) to differentiate intrinsic activity from bioavailability issues .
Q. Can computational modeling predict the compound’s binding affinity for kinase targets, and how does this align with experimental IC₅₀ values?
- Workflow :
Docking Studies : Use AutoDock Vina to model interactions with kinases (e.g., EGFR). The tert-butyl group may occupy hydrophobic pockets.
MD Simulations : Run 100 ns trajectories (GROMACS) to assess binding stability.
Validation : Compare with experimental IC₅₀ from kinase inhibition assays (e.g., ADP-Glo™) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
